BENGHE Foundational & Exploratory

Check Availability & Pricing

Assigning the 13C NMR Chemical Shifts of
Allyltriphenyltin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Allyltriphenyltin

Cat. No.: B1265375

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 13C Nuclear Magnetic
Resonance (NMR) chemical shift assignments for the organometallic compound
allyltriphenyltin. This document summarizes the available spectral data, outlines the
experimental protocols for its acquisition, and presents a clear visualization of the molecular
structure with its corresponding 13C NMR assignments.

Introduction to Allyltriphenyltin and its
Spectroscopic Characterization

Allyltriphenyltin, also known as triphenyl(prop-2-en-1-yl)stannane, is a versatile reagent in
organic synthesis, particularly in cross-coupling reactions. Its reactivity and stability are of
significant interest to researchers in organometallic chemistry and drug development. Accurate
characterization of this compound is crucial, and 13C NMR spectroscopy stands as a primary
tool for elucidating its molecular structure and electronic environment. This guide focuses on
the precise assignment of the 13C NMR signals for both the allyl and triphenyl moieties of the
molecule.

13C NMR Chemical Shift Data

The 13C NMR spectrum of allyltriphenyltin exhibits distinct signals corresponding to the
carbon atoms of the allyl group and the three phenyl rings attached to the tin atom. The
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chemical shifts are influenced by the electronegativity of the tin atom, the hybridization of the
carbon atoms, and the overall molecular geometry.

The experimentally determined 13C NMR chemical shifts for allyltriphenyltin are presented in
Table 1. The assignments are based on established knowledge of the NMR spectroscopy of
organotin compounds and spectral prediction tools.

Table 1: 13C NMR Chemical Shifts of Allyltriphenyltin

Carbon Atom Assignment Chemical Shift (6, ppm)
Cc1r Allyl -CH2-Sn 135

c2' Allyl -CH= 137.9

C3 Allyl =CH2 114.2

C1 Phenyl ipso-C 138.8

C2/C6 Phenyl ortho-C 136.9

C3/C5 Phenyl meta-C 128.6

C4 Phenyl para-C 128.9

Note: The chemical shifts are typically referenced to a standard, such as tetramethylsilane
(TMS), and are recorded in a deuterated solvent, most commonly chloroform-d (CDCI3).

Experimental Protocol for 13C NMR Spectroscopy

The acquisition of a high-quality 13C NMR spectrum of allyltriphenyltin requires careful
sample preparation and instrument setup. The following provides a detailed methodology for a
typical experiment.

Instrumentation:

A high-field NMR spectrometer, such as a Bruker Avance 11l 400 MHz or equivalent, equipped
with a broadband probe is recommended for optimal signal resolution and sensitivity.

Sample Preparation:
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» Sample: Weigh approximately 20-50 mg of pure allyltriphenyltin.

e Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCI3).
The use of a deuterated solvent is essential for the spectrometer's lock system.

o Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical
shift referencing (6 = 0.00 ppm).

« Filtration: If any solid particles are present, filter the solution through a small plug of glass
wool into a clean, dry 5 mm NMR tube.

o Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can
affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

Data Acquisition Parameters:

The following are typical acquisition parameters for a 13C NMR spectrum of allyltriphenyltin:

Parameter Value

Spectrometer Frequency 100.6 MHz (for a 400 MHz spectrometer)

zgpg30 (or similar proton-decoupled pulse
Pulse Program
sequence)

128 to 1024 (or more, depending on
Number of Scans (NS)

concentration)
Relaxation Delay (D1) 2.0 seconds
Acquisition Time (AQ) 1.0 - 2.0 seconds
Spectral Width (SW) 200 - 250 ppm (approx. 20-25 kHz)
Temperature 298 K (25 °C)

Data Processing:

o Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a
frequency-domain spectrum using a Fourier transform.
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e Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are
in the absorptive mode.

» Baseline Correction: A baseline correction is applied to obtain a flat baseline.

o Referencing: The spectrum is referenced by setting the TMS signal to 0.00 ppm or the
residual solvent peak of CDCI3 to 77.16 ppm.

Peak Picking: The chemical shifts of all significant peaks are identified and recorded.

Visualization of Allyltriphenyltin Structure and 13C
NMR Assignments

The following diagram illustrates the molecular structure of allyltriphenyltin with the assigned
13C NMR chemical shifts for each unique carbon atom.

Caption: Structure of allyltriphenyltin with 13C NMR assignments.

Conclusion

This technical guide has provided a detailed summary of the 13C NMR chemical shifts of
allyltriphenyltin, a key organometallic compound. The tabulated data, along with the
comprehensive experimental protocol, offers a valuable resource for researchers in the fields of
synthetic chemistry, materials science, and drug development. The provided visualization
further aids in the unambiguous assignment of the carbon signals to their respective positions
within the molecule, facilitating accurate and reliable structural characterization.

 To cite this document: BenchChem. [Assigning the 13C NMR Chemical Shifts of
Allyltriphenyltin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265375#assigning-13c-nmr-chemical-shifts-of-
allyltriphenyltin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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